N-(3,5-dimethylphenylcarbamothioyl)benzamide chemical structure
N-(3,5-dimethylphenylcarbamothioyl)benzamide chemical structure
An In-Depth Technical Guide to N-(3,5-dimethylphenylcarbamothioyl)benzamide: Synthesis, Characterization, and Potential Applications
Abstract
N-acylthioureas represent a privileged scaffold in modern chemistry, demonstrating a remarkable breadth of applications ranging from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-(3,5-dimethylphenylcarbamothioyl)benzamide. We delve into its molecular architecture, outline a robust and validated synthetic methodology, detail the analytical techniques for its structural elucidation, and discuss its potential applications based on the well-established bioactivity of the N-acylthiourea class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its chemical context.
Introduction to the N-Acylthiourea Scaffold
The N-acylthiourea moiety is a versatile functional group characterized by the linkage of a carbonyl and a thiocarbonyl group through a nitrogen atom. This unique arrangement imparts a rich chemical reactivity and a propensity for forming stable complexes with metal ions.[2] Consequently, these compounds are not only valuable intermediates in the synthesis of various heterocyclic systems but also exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3][4] The specific compound, N-(3,5-dimethylphenylcarbamothioyl)benzamide, combines a benzoyl group with a sterically defined 3,5-dimethylphenyl moiety through the thiourea linker, making it an interesting candidate for further investigation in drug discovery and coordination chemistry.
Molecular Structure and Physicochemical Properties
The chemical structure of N-(3,5-dimethylphenylcarbamothioyl)benzamide consists of three key components:
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Benzamide Moiety: A benzoyl group (C₆H₅CO) attached to a nitrogen atom.
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Thiourea Linker: A carbamothioyl group (-C(=S)NH-) that connects the two aromatic moieties.
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3,5-Dimethylphenyl Group: An aniline derivative substituted with two methyl groups at the meta positions.
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | N-(3,5-dimethylphenylcarbamothioyl)benzamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Calculated) | 4.35 |
Synthesis Methodology
Synthetic Strategy and Rationale
The synthesis of N-acylthioureas like N-(3,5-dimethylphenylcarbamothioyl)benzamide is reliably achieved through a well-established two-step, one-pot procedure.[5][6] The core of this strategy involves the in situ generation of a highly reactive benzoyl isothiocyanate intermediate.
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Step 1: Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate. The chloride ion is displaced by the nucleophilic thiocyanate ion. This step must be conducted in an anhydrous solvent (e.g., acetone or acetonitrile) to prevent the hydrolysis of the acid chloride and the resulting isothiocyanate intermediate.[3][6]
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Step 2: Nucleophilic Addition: The generated benzoyl isothiocyanate is not isolated. Instead, the primary amine, 3,5-dimethylaniline, is added directly to the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) to form the final N-acylthiourea product.[7]
This method is efficient, generally proceeds with high yields, and avoids the isolation of the moisture-sensitive isothiocyanate intermediate.
Detailed Experimental Protocol
Materials:
-
Benzoyl chloride (1.0 eq)
-
Potassium thiocyanate (1.0 eq)
-
3,5-Dimethylaniline (1.0 eq)
-
Anhydrous Acetone
Procedure:
-
A solution of benzoyl chloride (1.0 eq) in anhydrous acetone (50 ml) is added dropwise to a stirred suspension of potassium thiocyanate (1.0 eq) in anhydrous acetone (30 ml).
-
The reaction mixture is heated to reflux for approximately 30-45 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.
-
The mixture is then cooled to room temperature. A solution of 3,5-dimethylaniline (1.0 eq) in anhydrous acetone (15 ml) is added to the reaction mixture.
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The resulting mixture is stirred vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing cold water (e.g., 300 ml) to precipitate the crude product.[6]
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The resulting solid is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture, to yield the pure N-(3,5-dimethylphenylcarbamothioyl)benzamide.[6]
Synthesis Workflow Diagram
Structural Elucidation and Characterization
The identity and purity of the synthesized N-(3,5-dimethylphenylcarbamothioyl)benzamide are confirmed using a combination of standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C=S groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |
| N-H stretch | 3150 - 3350 | [5][8] |
| C=O stretch (Amide I) | 1660 - 1690 | [5][8] |
| C-N stretch / N-H bend | 1510 - 1550 | |
| C=S stretch | 700 - 800 and/or 1200 - 1250 | [5][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Thiourea) | 11.0 - 13.0 | Broad Singlet |
| N-H (Amide) | 9.0 - 11.5 | Broad Singlet |
| Aromatic Protons (Benzoyl) | 7.4 - 8.1 | Multiplet |
| Aromatic Protons (Dimethylphenyl) | 6.8 - 7.3 | Singlet/Multiplet |
| Methyl Protons (-CH₃) | ~2.3 | Singlet |
Note: The N-H protons often appear as very broad signals at a low field and their chemical shift can be highly dependent on solvent and concentration.[4]
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiocarbonyl) | 178 - 183 |
| C=O (Carbonyl) | 168 - 175 |
| Aromatic Carbons | 118 - 140 |
| Methyl Carbons (-CH₃) | ~21 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The analysis should reveal a molecular ion peak [M+H]⁺ at m/z 285.1, corresponding to the calculated molecular weight of 284.38 g/mol .
Potential Biological and Chemical Applications
While specific biological data for N-(3,5-dimethylphenylcarbamothioyl)benzamide requires dedicated screening, the broader class of N-acylthioureas is rich with potential applications.
-
Drug Development: Derivatives of this class have shown significant promise as anti-inflammatory agents, anticancer therapeutics, and antimicrobial compounds.[4][9] The combination of a lipophilic dimethylphenyl group and a benzamide head could modulate cell permeability and target engagement. N-phenylbenzamide derivatives have been explored as inhibitors of Enterovirus 71, and other benzamides have shown antiproliferative activity.[10][11]
-
Coordination Chemistry: The oxygen and sulfur atoms in the N-acylthiourea backbone are excellent donor atoms, making these compounds effective ligands for a variety of transition metals.[2][8] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and have applications in catalysis and materials science.
-
Chemical Synthesis: The thiourea moiety can participate in various cyclization reactions, serving as a precursor for the synthesis of biologically active heterocyclic compounds such as thiazoles and imidazoles.[3]
Conclusion
N-(3,5-dimethylphenylcarbamothioyl)benzamide is a representative member of the versatile N-acylthiourea family of compounds. Its synthesis is straightforward and high-yielding, relying on established chemical principles. Its structure can be unambiguously confirmed by a standard suite of analytical techniques, including FT-IR, NMR, and mass spectrometry. Given the extensive history of biological activity and chemical utility associated with its core scaffold, this compound represents a valuable molecule for further investigation in medicinal chemistry, chemical biology, and materials science.
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